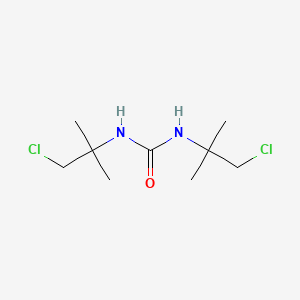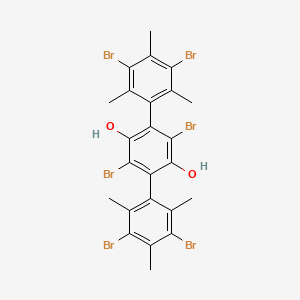
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone is a brominated hydroquinone derivative. Hydroquinones are a class of aromatic organic compounds that are widely used in various chemical applications due to their redox properties. Bromination of hydroquinones can enhance their reactivity and introduce unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone typically involves the bromination of hydroquinone derivatives. The process may include:
Starting Material: Hydroquinone or a substituted hydroquinone.
Bromination: Using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction back to hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions where bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted hydroquinones with various functional groups.
Applications De Recherche Scientifique
Chemistry: As a reagent in organic synthesis and redox reactions.
Biology: Potential use in studying redox biology and oxidative stress.
Medicine: Investigated for its potential antioxidant properties.
Industry: Used in the production of polymers, dyes, and other brominated compounds.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone involves its redox properties. It can act as an electron donor or acceptor, participating in redox cycles. The bromine atoms may also influence its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-3,6-dihydroxy-1,4-benzoquinone: Another brominated hydroquinone with similar redox properties.
Tetrabromo-hydroquinone: A fully brominated hydroquinone derivative.
Uniqueness
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone is unique due to its specific substitution pattern, which may confer distinct reactivity and applications compared to other brominated hydroquinones.
Propriétés
Numéro CAS |
6943-85-7 |
|---|---|
Formule moléculaire |
C24H20Br6O2 |
Poids moléculaire |
819.8 g/mol |
Nom IUPAC |
2,5-dibromo-3,6-bis(3,5-dibromo-2,4,6-trimethylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C24H20Br6O2/c1-7-13(8(2)18(26)11(5)17(7)25)15-21(29)24(32)16(22(30)23(15)31)14-9(3)19(27)12(6)20(28)10(14)4/h31-32H,1-6H3 |
Clé InChI |
XEILUMHFFZWBGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Br)C)Br)C)C2=C(C(=C(C(=C2Br)O)C3=C(C(=C(C(=C3C)Br)C)Br)C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


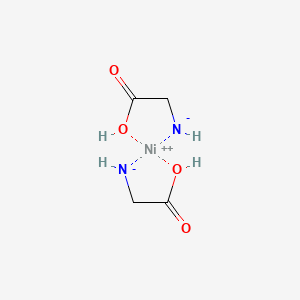

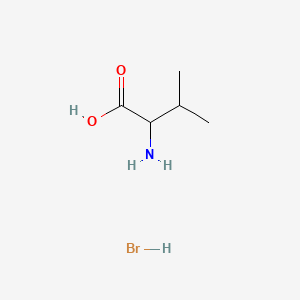

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)



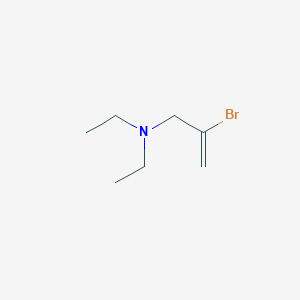
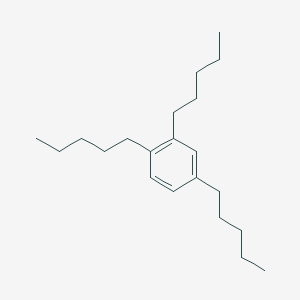
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
